Methyl 1-piperidin-2-ylcyclobutane-1-carboxylate;hydrochloride
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Overview
Description
“Methyl 1-piperidin-2-ylcyclobutane-1-carboxylate;hydrochloride” is a chemical compound with the CAS Number: 2460749-49-7 . It is used for pharmaceutical testing .
Molecular Structure Analysis
The molecular weight of “this compound” is 233.74 . The InChI code is1S/C11H19NO2.ClH/c1-14-10 (13)11 (6-4-7-11)9-5-2-3-8-12-9;/h9,12H,2-8H2,1H3;1H
. Physical and Chemical Properties Analysis
The compound is a powder . The storage temperature is 4 degrees Celsius .Scientific Research Applications
Synthesis and Chemical Properties
Ytterbium triflate catalyzed synthesis : The study by Moustafa and Pagenkopf (2010) explored the synthesis of alkoxy-substituted donor-acceptor cyclobutanes, highlighting the role of piperidine derivatives in the stereoselective synthesis of piperidines through dipolar cycloadditions. This indicates that Methyl 1-piperidin-2-ylcyclobutane-1-carboxylate; hydrochloride could be involved in similar synthetic pathways, contributing to the development of new chemical entities with potential pharmacological activities (M. M. Moustafa & B. Pagenkopf, 2010).
Biological Activity and Drug Design
Cannabinoid receptor antagonists : Research by Lan et al. (1999) on pyrazole derivatives, including those with piperidine moieties, as cannabinoid receptor antagonists, underscores the potential of piperidine derivatives in the design of selective ligands for receptor targets. This suggests that Methyl 1-piperidin-2-ylcyclobutane-1-carboxylate; hydrochloride could be of interest in the discovery of new therapeutic agents targeting the endocannabinoid system (R. Lan et al., 1999).
Drug Metabolism and Pharmacokinetics
Inhibitors of soluble epoxide hydrolase : Thalji et al. (2013) identified piperidine-4-carboxamide derivatives as inhibitors of soluble epoxide hydrolase, highlighting the importance of the piperidine scaffold in the development of compounds with potential therapeutic applications in cardiovascular diseases and inflammatory disorders. This research suggests that modifications to the piperidine core, such as in Methyl 1-piperidin-2-ylcyclobutane-1-carboxylate; hydrochloride, could result in novel inhibitors with significant biological activity (R. K. Thalji et al., 2013).
Safety and Hazards
The safety information available indicates that the compound is potentially hazardous. The hazard statements include H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
Properties
IUPAC Name |
methyl 1-piperidin-2-ylcyclobutane-1-carboxylate;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19NO2.ClH/c1-14-10(13)11(6-4-7-11)9-5-2-3-8-12-9;/h9,12H,2-8H2,1H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RFGVTUGTPQJWSQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1(CCC1)C2CCCCN2.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20ClNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.73 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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